4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring substituted with a dimethylsulfamoyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine.
Introduction of the Dimethylsulfamoyl Group: The piperidine intermediate is then reacted with dimethylsulfamoyl chloride in the presence of a base to introduce the dimethylsulfamoyl group.
Coupling with Benzamide: The final step involves coupling the dimethylsulfamoyl-substituted piperidine with benzamide under appropriate reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with unique properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group is known to enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and facilitates the compound’s interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(piperidin-4-ylmethyl)benzamide: Lacks the dimethylsulfamoyl group, resulting in different pharmacological properties.
N-(1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide: Lacks the chloro group, affecting its reactivity and binding affinity.
Uniqueness
4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of both the chloro and dimethylsulfamoyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and selectivity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-18(2)23(21,22)19-9-7-12(8-10-19)11-17-15(20)13-3-5-14(16)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYTYKDWYVHFEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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